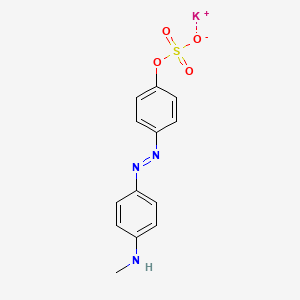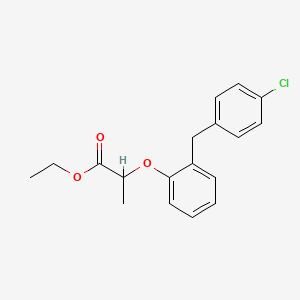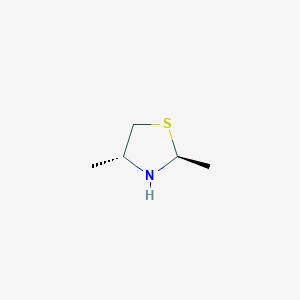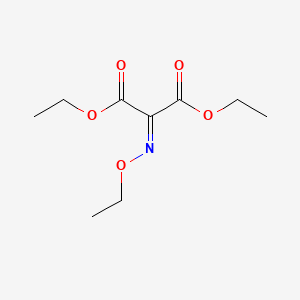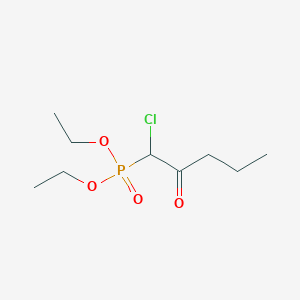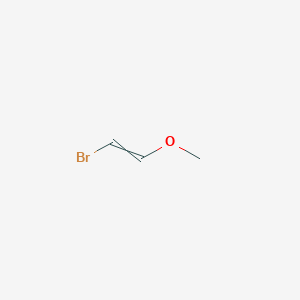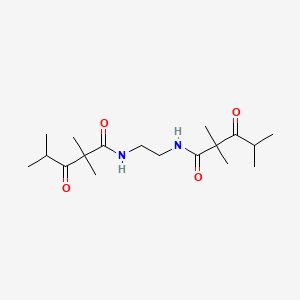
Valeramide, N,N'-ethylenebis(3-oxo-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) is a chemical compound with the molecular formula C18H32N2O4 and a molecular weight of 340.4577 . This compound contains 55 bonds, including 23 non-hydrogen bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 2 secondary amides (aliphatic), and 2 ketones (aliphatic)
Méthodes De Préparation
The synthesis of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves several steps. One common method includes the reaction of ethylenediamine with 3-oxo-2,2,4-trimethylvaleric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) can be compared with other similar compounds, such as:
Valeramide, n-cyclohexyl-2,2,4-trimethyl-3-oxo-: This compound has a similar structure but includes a cyclohexyl group instead of an ethylene bridge.
Valeramide, 3-hydroxy-2,2,4-trimethyl-: This compound contains a hydroxyl group, which differentiates it from the ethylenebis variant.
Propriétés
Numéro CAS |
73840-20-7 |
|---|---|
Formule moléculaire |
C18H32N2O4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,2,4-trimethyl-3-oxo-N-[2-[(2,2,4-trimethyl-3-oxopentanoyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C18H32N2O4/c1-11(2)13(21)17(5,6)15(23)19-9-10-20-16(24)18(7,8)14(22)12(3)4/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) |
Clé InChI |
OAFTUJVCHZBHJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)(C)C(=O)NCCNC(=O)C(C)(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


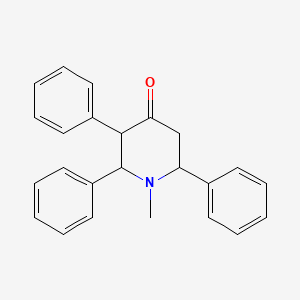


![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
